molecular formula C12H19N B13042221 3-Methyl-1-(3-methylphenyl)butan-1-amine

3-Methyl-1-(3-methylphenyl)butan-1-amine

Cat. No.: B13042221
M. Wt: 177.29 g/mol
InChI Key: LYLAXOZQOSQIAI-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-methylphenyl)butan-1-amine is an organic compound with the molecular formula C12H19N It is a derivative of butanamine, featuring a methyl group and a methylphenyl group attached to the butanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3-methylphenyl)butan-1-amine typically involves the reaction of 3-methylphenylacetonitrile with isobutylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3-methylphenyl)butan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-Methyl-1-(3-methylphenyl)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-methylphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(2-methylphenyl)butan-1-amine
  • 3-Methyl-1-(4-methylphenyl)butan-1-amine
  • 3-Methyl-3-((4-(methylthio)phenyl)amino)butan-1-ol

Uniqueness

3-Methyl-1-(3-methylphenyl)butan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

3-methyl-1-(3-methylphenyl)butan-1-amine

InChI

InChI=1S/C12H19N/c1-9(2)7-12(13)11-6-4-5-10(3)8-11/h4-6,8-9,12H,7,13H2,1-3H3

InChI Key

LYLAXOZQOSQIAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CC(C)C)N

Origin of Product

United States

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